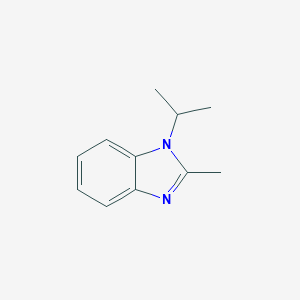
2-Methyl-1-propan-2-ylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-propan-2-ylbenzimidazole is a chemical compound that belongs to the benzimidazole family. It is commonly referred to as Toloxatone, and it has been widely studied for its potential use in treating depression. In
Mecanismo De Acción
Toloxatone works by inhibiting MAO-A, which is responsible for breaking down serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, Toloxatone increases the levels of these neurotransmitters, which are known to regulate mood, anxiety, and stress. This leads to an improvement in mood and a reduction in anxiety and stress.
Biochemical and Physiological Effects:
Toloxatone has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These biochemical and physiological effects are thought to be responsible for the antidepressant effects of Toloxatone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Toloxatone is that it is a reversible inhibitor of MAO-A, which means that it has a lower risk of inducing serotonin syndrome, a potentially life-threatening condition that can occur when too much serotonin accumulates in the brain. However, Toloxatone has limitations in lab experiments, as it can be difficult to obtain high-quality crystals for X-ray crystallography studies.
Direcciones Futuras
There are several future directions for the study of Toloxatone. One direction is to investigate its potential use in combination with other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). Another direction is to explore its potential use in treating other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder (PTSD). Additionally, further research is needed to understand the long-term effects of Toloxatone on the brain and to develop new synthesis methods that can improve the yield and purity of the product.
Conclusion:
In conclusion, Toloxatone is a chemical compound that has been widely studied for its potential use in treating depression. It works by inhibiting MAO-A, which increases the levels of serotonin, norepinephrine, and dopamine in the brain. Toloxatone has advantages and limitations in lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential of Toloxatone as an antidepressant and to develop new synthesis methods that can improve the yield and purity of the product.
Métodos De Síntesis
The synthesis of Toloxatone involves the reaction of 2-methylbenzimidazole with isobutyraldehyde in the presence of sodium triacetoxyborohydride. The reaction proceeds under mild conditions, and the yield of the product is high. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Toloxatone has been widely studied for its potential use in treating depression. It is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, Toloxatone increases the levels of these neurotransmitters, which are known to regulate mood, anxiety, and stress.
Propiedades
IUPAC Name |
2-methyl-1-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(2)13-9(3)12-10-6-4-5-7-11(10)13/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHYPBIGZLJIDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-propan-2-ylbenzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

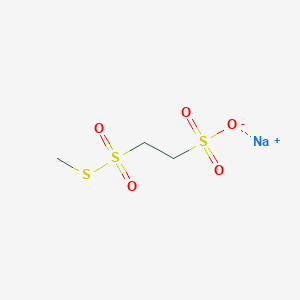
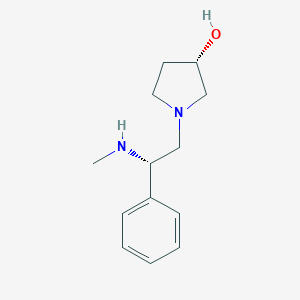
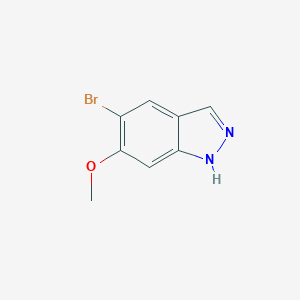
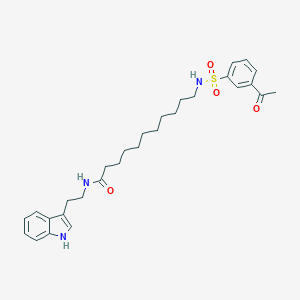

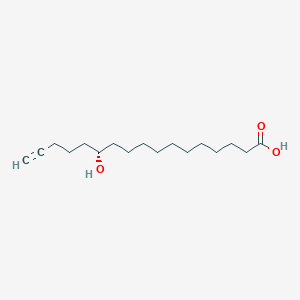
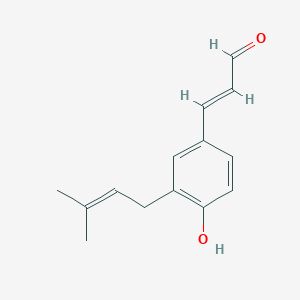
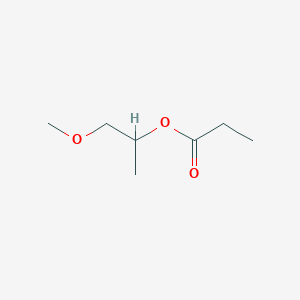
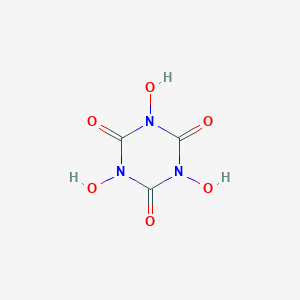
![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)
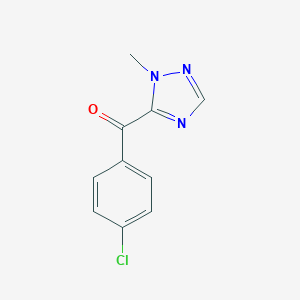
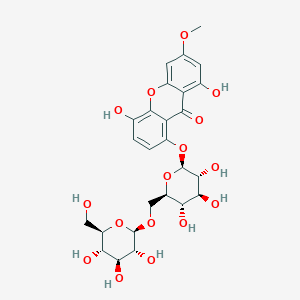
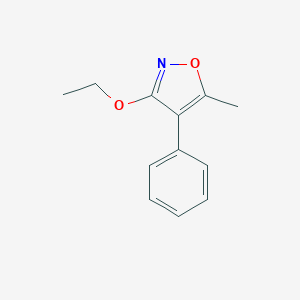
![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)